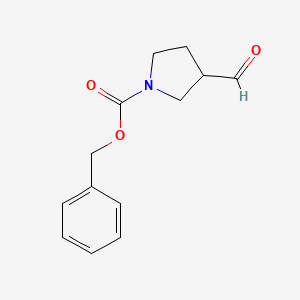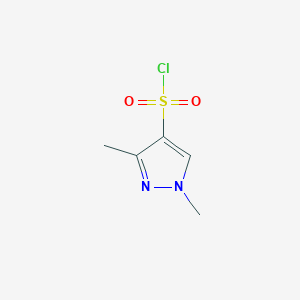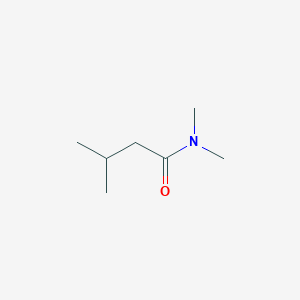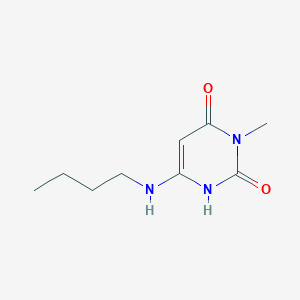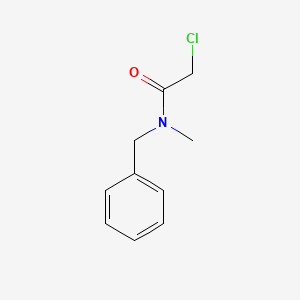
3-(1H-Pyrazol-1-YL)propanal
Übersicht
Beschreibung
3-(1H-Pyrazol-1-YL)propanal is a chemical compound with the CAS Number: 89532-43-4 . It has a linear formula of C6 H8 N2 O . The molecular weight of this compound is 124.14 .
Molecular Structure Analysis
The InChI code for 3-(1H-Pyrazol-1-YL)propanal is 1S/C6H8N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,6H,2,5H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
3-(1H-Pyrazol-1-YL)propanal is a liquid at room temperature . . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
General Information
“3-(1H-Pyrazol-1-YL)propanal” is a chemical compound with the CAS Number: 89532-43-4 and Linear Formula: C6 H8 N2 O . It’s a liquid at room temperature and is typically stored at -20°C .
Pyrazole Scaffold
The pyrazole scaffold, which includes “3-(1H-Pyrazol-1-YL)propanal”, has a wide range of applications in various scientific fields . These include medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazoles have been increasingly popular since the early 1990s .
Synthesis Techniques
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Biological Activity
Pyrazole derivatives, including “3-(1H-Pyrazol-1-YL)propanal”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
Antimicrobial Activity
There is potential for the design of pyrazole skeleton based new microbial agents .
Cytotoxic Efficiency
Some derivatives of “3-(1H-Pyrazol-1-YL)propanal” have shown excellent cytotoxic activity compared to that of standard reference drug . The in vitro cytotoxic efficiency with IC 50 values ranging from 0.426 to 4.943 μM .
Agrochemical and Medicinal Chemistry
Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
Green Synthesis
The pyrazole scaffold, including “3-(1H-Pyrazol-1-YL)propanal”, can be synthesized using green synthesis methods . This approach is environmentally friendly and can potentially reduce the production cost .
Microwave-Assisted Synthesis
Microwave-assisted synthesis is another method that can be used to synthesize pyrazole derivatives . This method is known for its efficiency and speed .
Spectroscopic Studies
“3-(1H-Pyrazol-1-YL)propanal” and its derivatives can be used in spectroscopic studies . For example, changes in absorbance at 390 nm over time can be observed .
Crystal Structure Studies
Pyrazole derivatives can be used in crystal structure studies . These studies can provide valuable insights into the intramolecular interaction strength .
Research Use
“3-(1H-Pyrazol-1-YL)propanal” is offered for experimental or research use . This suggests that it could be used in a variety of scientific experiments, depending on the specific research goals .
Eigenschaften
IUPAC Name |
3-pyrazol-1-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,6H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERWHPCSSUZEII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405677 | |
| Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-YL)propanal | |
CAS RN |
89532-43-4 | |
| Record name | 3-(1H-PYRAZOL-1-YL)PROPANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




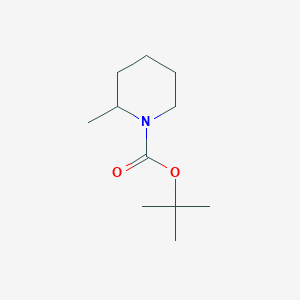
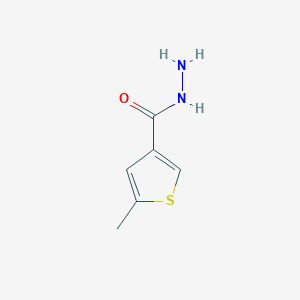

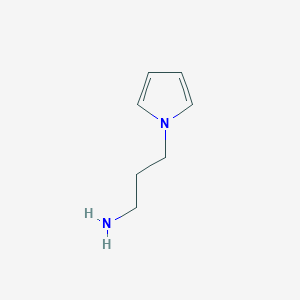

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)
